molecular formula C5H7NOS B1222474 2-Acetyl-2-thiazoline CAS No. 29926-41-8

2-Acetyl-2-thiazoline

Número de catálogo B1222474
Número CAS: 29926-41-8
Peso molecular: 129.18 g/mol
Clave InChI: FZOZFDAMVVEZSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Synthesis Analysis

The synthesis of 2-Acetyl-2-thiazoline derivatives involves various methods, including the coupling of metallated thiazoles with different amides and the subsequent reduction of ketones. For example, the synthesis of diastereoisomers of 2-acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole was achieved through the coupling of 5-metallated 2-(1,1-dimethoxyethyl)thiazole with a Weinreb amide derived from δ-gluconolactone, followed by asymmetric reduction of the prepared ketone (Ung et al., 2011).

Molecular Structure Analysis

Structural determination of key compounds in the synthesis of this compound and its derivatives is often carried out using single-crystal X-ray structural analysis. This method provides precise information about the stereochemistry and molecular structure of these compounds, aiding in the understanding of their chemical behavior (Jeoffreys et al., 1999).

Aplicaciones Científicas De Investigación

Flavor Enhancement in Foods

2-Acetyl-2-thiazoline plays a significant role in contributing to the flavor of thermally processed foods like meat and bread. It's responsible for the roasted and popcorn-like aroma character. Its biogeneration through fermentation processes involving cysteamine, ethyl-L-lactate, and D-glucose with baker's yeast has been explored. This process produces flavoring preparations with intense roasted notes, characterized by high content of this compound (Rhlid et al., 2002).

Role in Antibacterial Activity

Studies have shown that complexes involving this compound exhibit antibacterial activity. For instance, Cd(II) complexes with this compound thiosemicarbazone displayed significant activity against various bacteria including Staphylococcus epidermidis and Escherichia coli (Viñuelas-Zahínos et al., 2011).

Quantitation in Food Products

The compound has been utilized in the development of a rapid, high-throughput method for quantitation in food products. This method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), suitable for high-throughput analysis, proving effective in quantifying this compound in various food products or beverages (Bösl et al., 2021).

Stabilization of Potent Odorants

Research has been conducted on the stabilization of this compound, a potent odorant in food products. This study demonstrated the potential of coordination with zinc ions to form stable crystalline complexes, which release the free odorant upon hydration. This technology could enable the commercial use of this aroma compound as a flavoring agent (Fang & Cadwallader, 2014).

Anti-Proliferative Effects in Carcinoma

A study on a thiazole analogue has shown significant anti-proliferative activity in various human carcinoma cell lines, indicating potential applications in cancer treatment. The tested thiazole analogue demonstrated pronounced anti-proliferative effects, especially in liver carcinoma cell lines, suggesting its utility as a liver-specific anticancer agent (Amin et al., 2017).

Safety and Hazards

There is no safety concern at current levels of intake when used as a flavoring agent .

Propiedades

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOZFDAMVVEZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184037
Record name 2-Acetyl-2-thiazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Brown solid; Green, onion, herbal, grassy aroma
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

222.00 to 223.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and heptane, Soluble (in ethanol)
Record name 2-Acetyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

29926-41-8
Record name 2-Acetyl-2-thiazoline
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Record name 2-Acetyl-2-thiazoline
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Record name 2-Acetyl-2-thiazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone
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Record name 2-ACETYL-2-THIAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI3K1Q5Y1T
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Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 - 26 °C
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What gives cooked foods like bread and meat their characteristic roasted aroma?

A1: The roasted aroma in various cooked foods, such as meat and bread, is attributed to the presence of 2-acetyl-2-thiazoline. This compound is a key contributor to the popcorn-like, nutty, and roasted notes in these foods. [, ]

Q2: How is this compound formed in food?

A2: this compound is generated through Maillard reactions, complex chemical reactions between amino acids and reducing sugars, primarily occurring during thermal processing like baking or roasting. [, , , ]

Q3: Can this compound be produced through other means besides traditional cooking?

A3: Yes, research shows that this compound can also be generated through biotechnological approaches. Fermentation of cysteamine, ethyl-L-lactate, and D-glucose with baker's yeast leads to preparations rich in this compound, offering a potential alternative production method. []

Q4: What is the role of 2-(1-hydroxyethyl)-4,5-dihydrothiazole in the formation of this compound?

A4: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole acts as a crucial precursor to this compound. It can be produced under mild conditions through the microbial reduction of this compound using baker’s yeast as a biocatalyst. When added to food matrices like pizza dough, this precursor transforms into this compound during baking, enhancing the roasted aroma. [, ]

Q5: How stable is this compound at different temperatures?

A5: While heat is essential for its formation, this compound can degrade in aqueous solutions at high temperatures. Interestingly, heating it in oil instead of water significantly enhances its stability, preserving its desirable aroma. []

Q6: How does the presence of ferulic acid in whole wheat flour affect bread crust aroma?

A6: Studies have shown that whole wheat flour, containing higher levels of ferulic acid, leads to bread with a less intense roasted crust aroma compared to refined wheat flour. This difference is linked to lower concentrations of key aroma compounds, including this compound, in whole wheat bread. []

Q7: How does this compound contribute to the aroma of lychee fruit?

A7: this compound, along with other volatile sulfur compounds, plays a crucial role in the unique aroma profile of lychee fruit. Specifically, it contributes to the distinct cabbage and garlic notes found in certain lychee cultivars. [, ]

Q8: What is the significance of this compound in the aroma of roasted hazelnuts?

A8: this compound is one of the numerous aroma-active compounds identified in roasted hazelnuts, contributing to their complex and desirable flavor profile. []

Q9: How does the concentration of this compound vary in different meat products?

A9: The concentration of this compound, along with other volatile compounds, can be influenced by factors like meat type and processing methods. For instance, dry-aged beef generally exhibits higher concentrations of this compound compared to wet-aged beef, contributing to the distinct flavor difference between these aging methods. []

Q10: Can this compound be used to enhance the flavor of dairy products?

A10: While this compound is not naturally abundant in dairy products, it was found to be present in nonfat dry milk, with its concentration varying based on heat treatment levels. This suggests its potential application as a flavor enhancer in specific dairy products. []

Q11: How does the presence of epicatechin affect the formation of this compound in ultrahigh-temperature-processed milk?

A11: Research indicates that adding epicatechin to milk before ultrahigh-temperature processing can effectively inhibit the formation of certain aroma compounds, including this compound. This suggests the potential of using natural compounds to control the development of specific flavor profiles in processed milk. []

Q12: What is the role of this compound in the aroma of green tea?

A12: In specific green tea varieties, such as pan-fired green teas like Kamairi-cha and Longing tea, this compound is a significant odor-active compound. Its presence contributes to the unique, popcorn-like aroma characteristic of these tea types. []

Q13: How does this compound contribute to the aroma profile of cooked squid?

A13: While furaneol is a dominant aroma compound in cooked squid, this compound, with its nutty aroma, is another important contributor to the overall flavor profile of this seafood. [, ]

Q14: Can starch be used to stabilize this compound?

A14: Research has explored the use of high-amylose corn starch for complexing and stabilizing this compound. Successful formation of inclusion complexes was achieved, with significant flavor retention observed, paving the way for innovative food flavoring applications. []

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